N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide
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Description
N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C23H28N4O3S2 and its molecular weight is 472.62. The purity is usually 95%.
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Scientific Research Applications
Thiazole Derivatives in Drug Discovery
Thiazole derivatives, including compounds similar to the one , play a significant role in drug discovery due to their diverse biological activities. For instance, thiazole-based compounds have been studied for their antimicrobial properties, demonstrating effectiveness against various bacterial and fungal species. This is relevant for the development of new antibiotics and antifungal agents to combat resistant strains of microorganisms (Chawla, 2016).
Sulfonamide Derivatives in Cancer Research
Sulfonamide derivatives are another crucial area of study, with research focusing on their anticancer potential. These compounds have been evaluated against different cancer cell lines, showing promising antiproliferative activity. For example, novel sulfonamide derivatives carrying a biologically active moiety were found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy, more effectively than some existing treatments (Ghorab et al., 2016).
Thiazolidinone Moiety in Antiproliferative Activity
The thiazolidinone moiety, present in compounds structurally related to the query compound, has been associated with antiproliferative activity against various human cancer cell lines. Research has highlighted the importance of substituents on the thiazolidinone ring for enhancing this activity, providing insights into the design of new anticancer agents (Chandrappa et al., 2008).
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-14-11-15(2)13-27(12-14)32(29,30)19-8-6-18(7-9-19)22(28)25-26-23-24-21-17(4)16(3)5-10-20(21)31-23/h5-10,14-15H,11-13H2,1-4H3,(H,24,26)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIMDWMOLNKKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC(=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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